molecular formula C6H11NO3 B3155766 methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate CAS No. 81102-38-7

methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate

Cat. No. B3155766
CAS RN: 81102-38-7
M. Wt: 145.16 g/mol
InChI Key: ZORHSASAYVIBLY-WHFBIAKZSA-N
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Description

Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate is a chemical compound. It’s a derivative of pyrrolidine, a five-membered ring with one nitrogen atom . The compound has a molecular weight of 244.29 .


Synthesis Analysis

A stereoselective approach for the synthesis of (2,4)-methyl-proline starting from (2)-pyroglutamic acid has been reported . This method could potentially be adapted for the synthesis of methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate.


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20N2O4/c1-11(2,3)17-10(15)13-7-5-8(12-6-7)9(14)16-4/h7-8,12H,5-6H2,1-4H3,(H,13,15)/t7-,8-/m0/s1 . This indicates that the compound has a pyrrolidine ring with a methyl group and a carboxylate group attached to it.

Scientific Research Applications

Synthesis of Fluoropyrrolidine Derivatives

Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate has been utilized in the synthesis of 4-fluoropyrrolidine derivatives, which are important in medicinal chemistry. For instance, N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, synthesized from hydroxypyrrolidine derivatives, have shown utility as intermediates for various medicinal applications, including dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).

Catalysis in Asymmetric Michael Additions

Homochiral methyl 4-aminopyrrolidine-2-carboxylates, derived from asymmetric cycloadditions involving hydroxypyrrolidine carboxylates, have been used as catalysts in asymmetric Michael additions of ketones to nitroalkenes. This application demonstrates the compound's relevance in asymmetric synthesis, a key area in the development of chiral drugs (Ruiz-Olalla, Retamosa, & Cossío, 2015).

Synthesis of Heterocyclic Compounds

Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate has been used in the synthesis of novel N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, which are significant in the construction of various functionalized heterocycles. These heterocycles have applications in pharmaceuticals and agrochemicals (Grošelj et al., 2013).

Study of Rotational Barriers in Proline Analogues

Research has explored the rotational barriers for cis/trans isomerization of proline analogues, including hydroxypyrrolidine-2-carboxylates. Understanding these barriers is crucial in protein folding and peptide synthesis, contributing to the development of peptide-based drugs (Kern, Schutkowski, & Drakenberg, 1997).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Future Directions

The future directions for research on this compound could involve exploring its potential applications in various fields, such as pharmaceuticals or materials science. Additionally, further studies could investigate its reactivity in various chemical reactions and its physical and chemical properties .

properties

IUPAC Name

methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-10-6(9)5-2-4(8)3-7-5/h4-5,7-8H,2-3H2,1H3/t4-,5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORHSASAYVIBLY-WHFBIAKZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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